Cas no 1300741-03-0 (ethyl 7-methylbenzofuran-3-carboxylate)

Ethyl 7-methylbenzofuran-3-carboxylate is a benzofuran derivative with a methyl substituent at the 7-position and an ethyl ester group at the 3-position. This compound is of interest in organic synthesis due to its versatile reactivity, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of the ester group allows for further functionalization, while the methyl substitution enhances stability and influences electronic properties. Its well-defined structure and purity make it suitable for research applications, particularly in heterocyclic chemistry and medicinal chemistry studies. The compound is typically characterized by NMR, HPLC, or GC-MS to ensure quality and consistency.
ethyl 7-methylbenzofuran-3-carboxylate structure
1300741-03-0 structure
Product name:ethyl 7-methylbenzofuran-3-carboxylate
CAS No:1300741-03-0
MF:C12H12O3
MW:204.221883773804
CID:5265978
PubChem ID:53343820

ethyl 7-methylbenzofuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 7-methylbenzofuran-3-carboxylate
    • 3-Benzofurancarboxylic acid, 7-methyl-, ethyl ester
    • Inchi: 1S/C12H12O3/c1-3-14-12(13)10-7-15-11-8(2)5-4-6-9(10)11/h4-7H,3H2,1-2H3
    • InChI Key: BESBVJZMGXFOFR-UHFFFAOYSA-N
    • SMILES: O1C=C(C(=O)OCC)C2C=CC=C(C)C1=2

Computed Properties

  • Exact Mass: 204.078644241g/mol
  • Monoisotopic Mass: 204.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.4
  • XLogP3: 2.9

ethyl 7-methylbenzofuran-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL740-250MG
ethyl 7-methylbenzofuran-3-carboxylate
1300741-03-0 95%
250MG
¥ 1,584.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL740-250mg
ethyl 7-methylbenzofuran-3-carboxylate
1300741-03-0 95%
250mg
¥1582.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL740-100.0mg
ethyl 7-methylbenzofuran-3-carboxylate
1300741-03-0 95%
100.0mg
¥989.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL740-5.0g
ethyl 7-methylbenzofuran-3-carboxylate
1300741-03-0 95%
5.0g
¥11871.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL740-500MG
ethyl 7-methylbenzofuran-3-carboxylate
1300741-03-0 95%
500MG
¥ 2,640.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL740-1G
ethyl 7-methylbenzofuran-3-carboxylate
1300741-03-0 95%
1g
¥ 3,960.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL740-10G
ethyl 7-methylbenzofuran-3-carboxylate
1300741-03-0 95%
10g
¥ 19,800.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL740-500mg
ethyl 7-methylbenzofuran-3-carboxylate
1300741-03-0 95%
500mg
¥2638.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL740-10g
ethyl 7-methylbenzofuran-3-carboxylate
1300741-03-0 95%
10g
¥19785.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL740-1g
ethyl 7-methylbenzofuran-3-carboxylate
1300741-03-0 95%
1g
¥3957.0 2024-04-25

Additional information on ethyl 7-methylbenzofuran-3-carboxylate

Ethyl 7-Methylbenzofuran-3-carboxylate (CAS No. 1300741-03-0): An Overview of Its Structure, Properties, and Applications

Ethyl 7-methylbenzofuran-3-carboxylate (CAS No. 1300741-03-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a benzofuran core and an ester functional group. The presence of the methyl substituent at the 7-position of the benzofuran ring imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic pathways.

The molecular formula of ethyl 7-methylbenzofuran-3-carboxylate is C12H12O3, and its molecular weight is approximately 204.22 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in a wide range of chemical reactions and processes.

In terms of its synthetic utility, ethyl 7-methylbenzofuran-3-carboxylate has been extensively studied for its role as a building block in the synthesis of more complex molecules. Recent research has highlighted its potential in the development of novel pharmaceuticals and functional materials. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can be efficiently converted into a series of biologically active derivatives through selective functionalization of the benzofuran ring and the ester group.

The pharmacological properties of ethyl 7-methylbenzofuran-3-carboxylate have also been explored in various preclinical studies. One notable application is its use as an intermediate in the synthesis of anti-inflammatory agents. A recent study conducted by a team of researchers at the University of California, Los Angeles (UCLA) reported that derivatives of this compound exhibit potent anti-inflammatory activity in vitro and in animal models. The researchers found that these derivatives effectively inhibit the production of pro-inflammatory cytokines, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its pharmaceutical applications, ethyl 7-methylbenzofuran-3-carboxylate has also shown promise in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). A study published in the Journal of Materials Chemistry C demonstrated that thin films prepared from this compound exhibit excellent charge transport properties and high photoluminescence efficiency, suggesting its potential as a material for next-generation electronic devices.

The environmental impact of ethyl 7-methylbenzofuran-3-carboxylate has also been evaluated. Research conducted by environmental scientists at the University of Cambridge found that this compound exhibits low toxicity to aquatic organisms and has minimal environmental persistence when properly managed. These findings support its safe use in industrial and research settings.

In conclusion, ethyl 7-methylbenzofuran-3-carboxylate (CAS No. 1300741-03-0) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers and chemists working to develop innovative solutions to complex scientific challenges. As ongoing research continues to uncover new applications and properties, this compound is likely to remain a focus of interest for years to come.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1300741-03-0)ethyl 7-methylbenzofuran-3-carboxylate
A1049400
Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Price ($):198.0/331.0/496.0/1488.0/2480.0